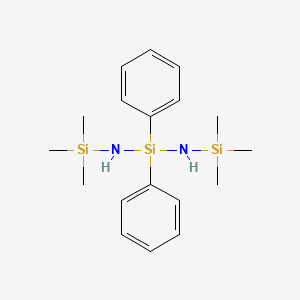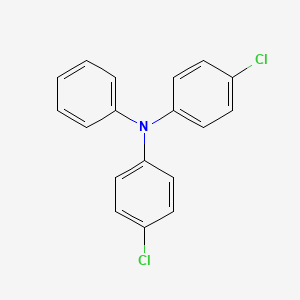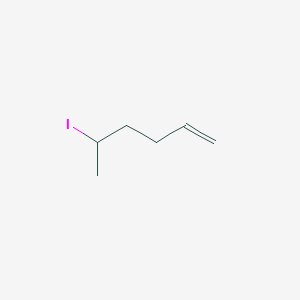
5-Iodo-1-hexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1-hexene is an organic compound with the molecular formula C6H11I. It is a halogenated alkene, characterized by the presence of an iodine atom attached to the fifth carbon of a hexene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Iodo-1-hexene can be synthesized through a multi-step process starting from 5-hexen-1-ol. The general procedure involves the conversion of 5-hexen-1-ol to its corresponding mesylate, followed by substitution with sodium iodide to yield this compound . The reaction conditions typically involve the use of dichloromethane as a solvent and cooling the reaction mixture to maintain low temperatures during the addition of reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve similar steps as the laboratory synthesis, scaled up to accommodate larger quantities. Industrial processes would emphasize efficiency, cost-effectiveness, and safety, particularly in handling reagents like methanesulfonyl chloride and sodium iodide .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-hexene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in reactions with sodium azide or potassium cyanide.
Oxidation Reactions: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form 5-iodohexane.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, and other nucleophiles in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas with a palladium catalyst for hydrogenation reactions.
Major Products
Substitution: Products like 5-azido-1-hexene or 5-cyano-1-hexene.
Oxidation: Products like 5-iodo-1,2-epoxyhexane or 5-iodo-1,2-hexanediol.
Reduction: 5-iodohexane.
Scientific Research Applications
5-Iodo-1-hexene is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 5-Iodo-1-hexene involves its reactivity as an alkene and the presence of the iodine atom. The iodine atom makes the compound susceptible to nucleophilic substitution reactions, while the double bond allows for addition reactions. These properties enable this compound to participate in various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Iodohexane: Similar in structure but lacks the double bond, making it less reactive in certain types of reactions.
5-Bromo-1-hexene: Similar structure with a bromine atom instead of iodine, which affects its reactivity and the types of reactions it undergoes.
6-Iodo-1-hexene: Similar structure but with the iodine atom on the sixth carbon, which can influence its reactivity and the products formed in reactions.
Uniqueness
5-Iodo-1-hexene is unique due to the combination of the iodine atom and the double bond, which provides a distinct set of reactivity patterns. This makes it particularly useful in synthetic chemistry for the formation of complex molecules through a variety of reaction pathways .
Properties
CAS No. |
22212-06-2 |
|---|---|
Molecular Formula |
C6H11I |
Molecular Weight |
210.06 g/mol |
IUPAC Name |
5-iodohex-1-ene |
InChI |
InChI=1S/C6H11I/c1-3-4-5-6(2)7/h3,6H,1,4-5H2,2H3 |
InChI Key |
IWMCDWQQCGIAGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one](/img/structure/B14709707.png)


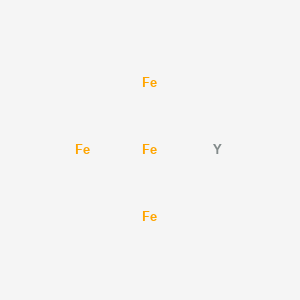
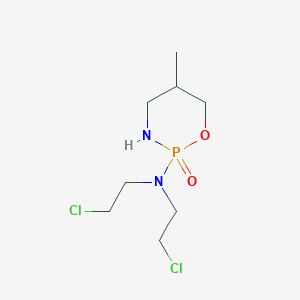
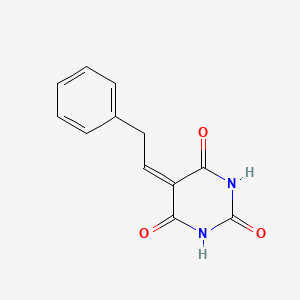
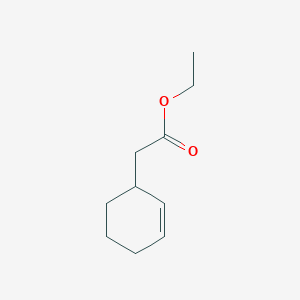
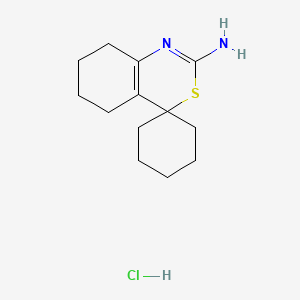
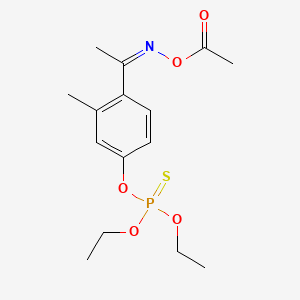
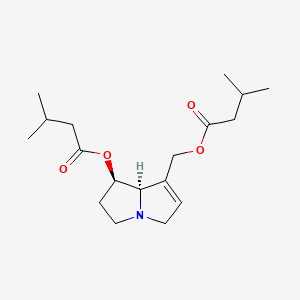
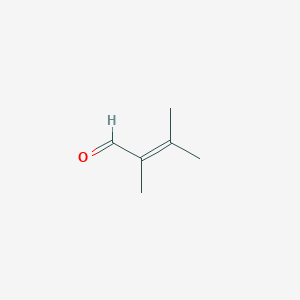
![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
